N-(Benzylsulfanyl)-N-butylbutan-1-amine
Description
Properties
CAS No. |
61076-34-4 |
|---|---|
Molecular Formula |
C15H25NS |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N-benzylsulfanyl-N-butylbutan-1-amine |
InChI |
InChI=1S/C15H25NS/c1-3-5-12-16(13-6-4-2)17-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
FOTQZAXUFYSTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Primary Amine Alkylation
The sequential alkylation of butan-1-amine with butyl halides under basic conditions forms N-butylbutan-1-amine. For example, CsOH-mediated alkylation at 60–80°C achieves >85% yield for secondary amine intermediates. Excess butyl bromide (1.2–1.5 equivalents) minimizes polyalkylation, while molecular sieves enhance reaction efficiency by scavenging water.
Introduction of Benzylsulfanyl Group
The secondary amine undergoes nucleophilic substitution with benzylsulfanyl chloride (PhCH2SCl) in anhydrous THF. Catalytic KI and K2CO3 facilitate the displacement at 40–60°C, yielding the target compound in 72–78% purity. Alternatively, benzyl disulfide (PhCH2S-SCH2Ph) with NaBH4 as a reductant generates the thiolate in situ, which reacts with the amine at room temperature.
Key Conditions
Reductive Amination with Thiol Components
Schiff Base Formation
Butan-1-amine reacts with benzaldehyde to form an imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)3) reduces the imine to N-benzylbutan-1-amine in 82% yield.
Thiol Incorporation via Disulfide Reduction
N-benzylbutan-1-amine is treated with butyl disulfide (C4H9S-SC4H9) under H2 (0.5 MPa) in the presence of CuAlOx catalysts. At 120°C, the disulfide cleaves to thiolate, which displaces the benzyl group via SN2, forming N-butylbutan-1-amine with a benzylsulfanyl substituent.
Optimized Parameters
One-Pot Tandem Alkylation-Thiolation
This method combines alkylation and thiolation in a single reactor. Butan-1-amine, butyl bromide, and benzyl mercaptan (PhCH2SH) react in DMF with KOtBu as the base. The process avoids intermediate isolation, achieving 70% yield at 100°C.
Mechanistic Considerations
- Alkylation : KOtBu deprotonates the amine, enabling nucleophilic attack on butyl bromide.
- Thiolation : The secondary amine attacks benzylsulfenyl chloride (generated in situ from PhCH2SH and Cl2).
Catalytic Methods Using Transition Metals
Palladium-Catalyzed Coupling
Pd(PPh3)4 catalyzes the coupling of N-butylbutan-1-amine with benzylsulfanylboronic acid (PhCH2SB(OH)2) in toluene. The reaction proceeds via a transmetalation pathway at 80°C, yielding 60–65% product.
Copper-Mediated Thiol Transfer
CuI (10 mol%) facilitates the reaction between N-butylbutan-1-amine and dibenzyl disulfide in DMSO. The disulfide oxidizes CuI to CuII, which coordinates the thiolate for subsequent amine substitution.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Stepwise Alkylation | CsOH, THF, 80°C | 75 | 98 | High selectivity |
| Reductive Amination | CuAlOx, H2, 120°C | 70 | 95 | One-pot, scalable |
| Tandem Alkylation | KOtBu, DMF, 100°C | 70 | 97 | No intermediate isolation |
| Pd-Catalyzed Coupling | Pd(PPh3)4, toluene, 80°C | 65 | 93 | Functional group tolerance |
Critical Challenges and Solutions
- Over-Alkylation : Excess alkylating agents lead to quaternary ammonium salts. Solution: Use stoichiometric control and bulky bases (e.g., CsOH) to favor monoalkylation.
- Thiol Oxidation : Benzyl mercaptan oxidizes to disulfide. Solution: Conduct reactions under N2 or add reducing agents (NaBH4).
- Catalyst Deactivation : Pd catalysts suffer from sulfur poisoning. Solution: Use ligand-stabilized Pd complexes or switch to Cu-based systems.
Chemical Reactions Analysis
Types of Reactions
N-(Benzylsulfanyl)-N-butylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(Benzylsulfanyl)-N-butylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Benzylsulfanyl)-N-butylbutan-1-amine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibutylamine (N-Butylbutan-1-amine)
- Structure : A simpler tertiary amine lacking the benzylsulfanyl group.
- Analytical Behavior : Dibutylamine exhibits an outlier response in electrospray ionization (ESI) due to inefficient desolvation and ion/adduct transitions, attributed to its high polarity and amine functionality .
- Thermodynamic Properties : In mixtures with amides (e.g., N,N-dimethylformamide), dibutylamine shows positive excess molar enthalpies (HmE), indicating dominant like-molecule interactions. Excess molar volumes (VmE) are slightly positive, suggesting weak physical interactions between dissimilar molecules .
N-Benzylbut-3-en-1-amine
- Structure : Contains a benzyl group (-CH2C6H5) directly attached to the amine nitrogen, differing from the sulfur-linked benzylsulfanyl group.
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, such as the reaction of 4-bromo-1-butene with methylamine .
Sulfur-Containing Amines (e.g., Sulfonamides, Sulfur Ethers)
- Functional Groups : Compounds with sulfur–oxygen or sulfur–nitrogen bonds (e.g., sulfonamides) exhibit lower response factors in analytical techniques compared to amines, due to reduced ionization efficiency .
- Electronic Effects: The benzylsulfanyl group in N-(Benzylsulfanyl)-N-butylbutan-1-amine may enhance electron-withdrawing effects, altering tautomeric equilibria or acid dissociation constants compared to non-sulfur analogs .
Comparative Data Table
Key Research Findings
Ionization Efficiency: Sulfur-containing amines, including benzylsulfanyl derivatives, exhibit reduced ESI response factors compared to non-sulfur amines. This is attributed to inefficient desolvation and ion transition phenomena .
Thermodynamic Interactions : In amide-amine mixtures, branched amines like dibutylamine show weaker physical interactions (positive VmE) compared to linear amines, which have more negative VmE due to stronger amine-amide interactions .
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